molecular formula C15H22ClNO3 B1439917 Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219979-53-9

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No. B1439917
M. Wt: 299.79 g/mol
InChI Key: OTACMZJDORVGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Esters, such as Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .

Scientific Research Applications

Relevance to Broader Chemical and Pharmacological Research

Although specific information on "Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride" is not available, the broader research landscape includes studies on related chemical compounds, showcasing the diverse applications of organic and pharmacological compounds in scientific research. For example, studies on parabens (such as methylparaben and propylparaben) explore their occurrence, fate, and behavior in aquatic environments, highlighting concerns about their potential as weak endocrine disruptors and their persistence in the environment despite wastewater treatment processes (Haman et al., 2015). This reflects the broader interest in the environmental impact of chemical compounds used in consumer products.

Advanced Oxidation Processes and Environmental Safety

Other studies focus on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen from aqueous media, generating various by-products and examining their kinetics, mechanisms, and biotoxicity (Qutob et al., 2022). This underscores the scientific community's efforts to mitigate the environmental impact of pharmaceutical and organic pollutants, potentially relevant to the broader category of compounds including "Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride".

properties

IUPAC Name

ethyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-3-5-14(6-4-13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTACMZJDORVGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.